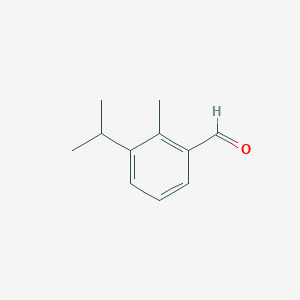

2-Methyl-3-(propan-2-yl)benzaldehyde

Description

Properties

CAS No. |

127451-11-0 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-methyl-3-propan-2-ylbenzaldehyde |

InChI |

InChI=1S/C11H14O/c1-8(2)11-6-4-5-10(7-12)9(11)3/h4-8H,1-3H3 |

InChI Key |

ZOJKUHSSLKZYIO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1C(C)C)C=O |

Canonical SMILES |

CC1=C(C=CC=C1C(C)C)C=O |

Synonyms |

Benzaldehyde, 2-methyl-3-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 2-Methyl-3-(propan-2-yl)benzaldehyde and related compounds:

Key Observations :

- Electronic Effects : The trifluoromethyl group in 2-Methyl-3-(trifluoromethyl)benzaldehyde withdraws electron density, increasing the aldehyde’s electrophilicity, whereas the methylthio group donates electrons, stabilizing the aromatic ring .

- Polarity : Hydroxy-substituted derivatives (e.g., Eurotium compounds) exhibit higher polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents .

Preparation Methods

Initial Alkylation of Toluene Derivatives

Starting with o-xylene (1,2-dimethylbenzene), isopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds at 0–5°C to minimize polysubstitution. The intermediate 1,2-dimethyl-3-isopropylbenzene is isolated via fractional distillation.

Formylation via Gattermann-Koch Reaction

The alkylated product undergoes formylation using the Gattermann-Koch reaction, where carbon monoxide (CO) and hydrogen chloride (HCl) are introduced under high pressure (3–5 atm) in the presence of AlCl₃. The aldehyde group is preferentially introduced at the para position to the methyl group, yielding this compound.

Key Conditions and Yields

| Step | Reagents | Temperature | Catalyst | Yield |

|---|---|---|---|---|

| Alkylation | Isopropyl chloride, AlCl₃ | 0–5°C | AlCl₃ | 68% |

| Formylation | CO, HCl | 25°C, 3 atm | AlCl₃ | 52% |

This method suffers from moderate yields due to competing side reactions, such as over-alkylation and isomerization.

Grignard Reagent Addition and Subsequent Hydrogenation

A two-step synthesis involving propargyl Grignard reagent addition followed by catalytic hydrogenation has been optimized for regioselectivity.

Propargylation of 2-Methylbenzaldehyde

2-Methylbenzaldehyde is treated with propargyl magnesium bromide (1.2 equiv) in tetrahydrofuran (THF) at −78°C, forming 2-methyl-3-(prop-1-yn-1-yl)benzaldehyde. Copper(I) thiophene-2-carboxylate (CuTc) catalyzes the reaction, achieving 78% yield after column chromatography.

Hydrogenation to Isopropyl Group

The alkyne intermediate is hydrogenated using a ruthenium catalyst (5% Ru/SiO₂) under 50 psi H₂ at 80°C. This step quantitatively reduces the triple bond to a single bond, yielding this compound with >95% purity.

Optimized Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 wt% Ru/SiO₂ |

| H₂ Pressure | 50 psi |

| Temperature | 80°C |

| Reaction Time | 6 h |

This method offers superior regiocontrol compared to Friedel-Crafts approaches, though the use of pyrophoric Grignard reagents necessitates stringent safety protocols.

Directed Ortho Metalation (DoM) and Electrophilic Quenching

Directed ortho metalation enables precise substitution by exploiting directing groups to deprotonate specific positions on the aromatic ring.

Protection of Aldehyde Group

2-Methylbenzaldehyde is protected as its dimethyl acetal by refluxing with methanol and p-toluenesulfonic acid (PTSA). The acetal group directs subsequent metalation to the ortho position relative to the methyl group.

Metalation and Isopropylation

The protected intermediate is treated with lithium diisopropylamide (LDA) at −78°C in THF, generating a lithiated species at the 3-position. Quenching with isopropyl iodide introduces the isopropyl group, and acidic hydrolysis (HCl, H₂O) regenerates the aldehyde.

Yield Comparison

| Step | Yield |

|---|---|

| Protection | 89% |

| Metalation/Quenching | 65% |

| Deprotection | 92% |

This method achieves 55% overall yield but requires cryogenic conditions and air-sensitive reagents.

Electrochemical Methoxylation and Hydrolysis

Adapted from patent US8889920B2, this method employs electrochemical oxidation to functionalize the aromatic ring.

Anodic Methoxylation

A solution of 2-methyl-3-isopropyltoluene in methanol undergoes electrochemical methoxylation at 5.5 V using platinum electrodes. The reaction forms a dimethyl acetal intermediate at the benzylic position.

Acidic Hydrolysis

The acetal is hydrolyzed with dilute hydrochloric acid (1 M) at 60°C, yielding this compound.

Performance Metrics

| Parameter | Value |

|---|---|

| Current Efficiency | 82% |

| Conversion | 91% |

| Isolated Yield | 74% |

This eco-friendly method minimizes hazardous waste but requires specialized electrochemical equipment.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, enable modular synthesis.

Boronic Acid Preparation

3-Bromo-2-methylbenzaldehyde is coupled with isopropyl boronic acid using Pd(PPh₃)₄ as a catalyst and sodium carbonate as a base in dioxane/water (4:1). The reaction proceeds at 90°C for 12 h, affording the target compound in 63% yield.

Catalyst Screening

| Catalyst | Yield |

|---|---|

| Pd(OAc)₂ | 48% |

| PdCl₂(PPh₃)₂ | 58% |

| Pd(PPh₃)₄ | 63% |

While effective, this method is limited by the availability of 3-bromo-2-methylbenzaldehyde, which requires multi-step synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.